molecular formula C9H8BrNO B2743300 3-(5-Bromopyridin-2-yl)cyclobutan-1-one CAS No. 2002705-28-2

3-(5-Bromopyridin-2-yl)cyclobutan-1-one

Cat. No. B2743300
CAS RN: 2002705-28-2
M. Wt: 226.073
InChI Key: HMRVJYTWOQYECL-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)cyclobutan-1-one is a chemical compound with the CAS Number: 2002705-28-2 . It is available for research needs .

Scientific Research Applications

Photochemical Reactivity in Modified Nucleotides

  • The study by Lepczyńska et al. (2012) explored the photochemical reactivity of modified nucleotides containing 5-bromouracil, leading to the formation of cyclobutane photoadducts. This research highlights the potential of brominated pyridines in studying photochemical processes in nucleic acids (Lepczyńska et al., 2012).

Fluorescent Probing in Biological Systems

  • Chao et al. (2019) developed a fluorescent probe based on the combination of a pyrene ring and substituted pyridine, using a derivative similar to 3-(5-bromopyridin-2-yl)cyclobutan-1-one. This probe was effective in detecting cysteine with high sensitivity and selectivity, illustrating the use of brominated pyridines in bioimaging (Chao et al., 2019).

Synthesis of Cyclobutane Derivatives

  • Faustino et al. (2012) demonstrated the synthesis of highly substituted cyclobutane derivatives using a gold-catalyzed cycloaddition process. This research indicates the versatility of cyclobutane derivatives, like 3-(5-bromopyridin-2-yl)cyclobutan-1-one, in organic synthesis (Faustino et al., 2012).

Nonpeptidic Small Molecule Agonists

  • Liu et al. (2012) identified a novel class of cyclobutane derivatives as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This underscores the potential pharmaceutical applications of cyclobutane derivatives in treating conditions like diabetes (Liu et al., 2012).

N-arylation and Structural Modification

  • Guillou et al. (2010) explored the N-pyridylation of 3-alkoxypyrazoles using bromopyridines. This study provides insights into the structural modifications and potential applications of bromopyridines in the synthesis of new chemical entities (Guillou et al., 2010).

Antibacterial and Antifungal Properties

  • Rao et al. (2013) synthesized a novel azetidine derivative using 3-(5-bromopyridin-2-yl) azetidin-3-yl methanamine and evaluated its antibacterial and antifungal activities, demonstrating the compound's potential in antimicrobial applications (Rao et al., 2013).

Transformation in Bromination Reactions

  • Grigoryeva et al. (2010) studied the reaction of 3-(1,3-dioxobutan-1-yl)-2H-chromen-2-one with bromine, showing how bromination can lead to diverse structural transformations, relevant to the use of brominated compounds in chemical synthesis (Grigoryeva et al., 2010).

Suzuki Cross-Coupling Reactions

  • Ahmad et al. (2017) conducted Suzuki cross-coupling reactions with bromopyridines, leading to novel pyridine derivatives. This illustrates the role of brominated pyridines in facilitating important organic reactions (Ahmad et al., 2017).

Radical Cation Cycloadditions

  • Shin et al. (2018) utilized iron(III)-polypyridyl complexes in radical cation cycloaddition reactions, producing cyclobutane derivatives. This highlights the use of brominated pyridines in advanced organic synthesis and green chemistry applications (Shin et al., 2018).

Antimicrobial Activity of Pyridine Derivatives

  • Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from bromopyridines and evaluated their antimicrobial activities, providing insights into the potential use of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

3-(5-bromopyridin-2-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9(11-5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRVJYTWOQYECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromopyridin-2-yl)cyclobutan-1-one

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